molecular formula C10H16ClN B1424437 (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 51600-25-0

(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B1424437
CAS No.: 51600-25-0
M. Wt: 185.69 g/mol
InChI Key: LZDSYIZUCSUNKJ-HNCPQSOCSA-N
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Description

®-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a molecular formula of C10H15N·HCl. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its stimulant properties and is structurally related to amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, ®-2-Methyl-1-phenylpropan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an anhydrous solvent like ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of ®-2-Methyl-1-phenylpropan-1-amine hydrochloride may involve catalytic hydrogenation of the ketone precursor using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-2-Methyl-1-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-phenylpropan-1-amine hydrochloride involves its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1-phenylpropan-1-amine: The enantiomer of ®-2-Methyl-1-phenylpropan-1-amine, with similar chemical properties but different biological activity.

    Amphetamine: A structurally related compound with potent stimulant effects.

    Methamphetamine: Another related compound with stronger stimulant properties and higher potential for abuse.

Uniqueness

®-2-Methyl-1-phenylpropan-1-amine hydrochloride is unique due to its specific chiral configuration, which influences its interaction with biological targets and its pharmacological profile. Its selective action on monoamine neurotransmitter systems distinguishes it from other similar compounds.

Properties

IUPAC Name

(1R)-2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704145
Record name (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51600-25-0
Record name (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-Methyl-1-phenyl-1-propanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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